molecular formula C17H19NO3 B4830868 N-[2-(3-methoxyphenoxy)ethyl]-4-methylbenzamide

N-[2-(3-methoxyphenoxy)ethyl]-4-methylbenzamide

Cat. No.: B4830868
M. Wt: 285.34 g/mol
InChI Key: YBWODJAZIMIVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-methoxyphenoxy)ethyl]-4-methylbenzamide is an organic compound with the molecular formula C17H19NO3 It is a benzamide derivative, characterized by the presence of a methoxyphenoxyethyl group and a methyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenoxy)ethyl]-4-methylbenzamide typically involves the reaction of 3-methoxyphenol with 2-chloroethylamine to form N-(2-chloroethyl)-3-methoxyphenylamine. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or toluene

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

    Purification steps: such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenoxy)ethyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: N-[2-(3-hydroxyphenoxy)ethyl]-4-methylbenzamide

    Reduction: N-[2-(3-methoxyphenoxy)ethyl]-4-methylbenzylamine

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[2-(3-methoxyphenoxy)ethyl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxyethyl group may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide
  • N-[2-(3-hydroxyphenoxy)ethyl]-4-methylbenzamide
  • N-[2-(3-methoxyphenoxy)ethyl]-3-methylbenzamide

Uniqueness

N-[2-(3-methoxyphenoxy)ethyl]-4-methylbenzamide is unique due to the specific positioning of the methoxy group on the phenoxyethyl moiety and the methyl group on the benzamide core. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[2-(3-methoxyphenoxy)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-13-6-8-14(9-7-13)17(19)18-10-11-21-16-5-3-4-15(12-16)20-2/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWODJAZIMIVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669796
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-methoxyphenoxy)ethyl]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3-methoxyphenoxy)ethyl]-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(3-methoxyphenoxy)ethyl]-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(3-methoxyphenoxy)ethyl]-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(3-methoxyphenoxy)ethyl]-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(3-methoxyphenoxy)ethyl]-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.